1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-amine
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Overview
Description
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-amine is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.
Iodination: The iodination of the pyrazole ring can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted pyrazoles.
Oxidation Products: Pyrazole oxides.
Reduction Products: Deiodinated pyrazoles.
Coupling Products: Biaryl or heteroaryl compounds.
Scientific Research Applications
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes or other proteins involved in disease pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe for studying biological processes involving pyrazole-containing molecules.
Agricultural Chemistry: Potential use in the synthesis of agrochemicals, such as herbicides or fungicides.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-amine depends on its specific application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The difluoroethyl group can enhance binding affinity and selectivity, while the iodine atom can facilitate metabolic stability.
Materials Science: The compound’s electronic properties can be exploited in the design of semiconductors or other functional materials.
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole: Similar structure but different substitution pattern.
4-Iodo-1H-pyrazol-3-amine: Lacks the difluoroethyl group.
1-(2,2-Difluoroethyl)-4-bromo-1H-pyrazol-3-amine: Bromine instead of iodine.
Uniqueness: 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-amine is unique due to the combination of the difluoroethyl group and iodine atom, which confer distinct chemical reactivity and potential biological activity. The difluoroethyl group can enhance lipophilicity and metabolic stability, while the iodine atom allows for versatile synthetic modifications.
Properties
Molecular Formula |
C5H6F2IN3 |
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Molecular Weight |
273.02 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-4-iodopyrazol-3-amine |
InChI |
InChI=1S/C5H6F2IN3/c6-4(7)2-11-1-3(8)5(9)10-11/h1,4H,2H2,(H2,9,10) |
InChI Key |
GNIFUZWOQOYKKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)N)I |
Origin of Product |
United States |
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